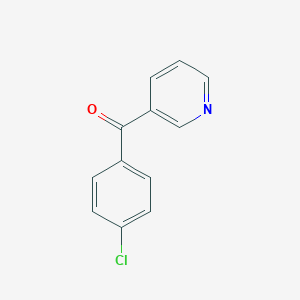

4-Chlorophenyl pyridin-3-yl ketone

Descripción general

Descripción

4-Chlorophenyl pyridin-3-yl ketone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound is part of a broader class of chemicals known for their applications in different fields, including materials science and pharmacology.

Synthesis Analysis

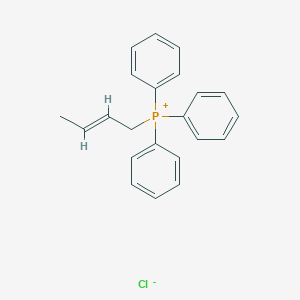

- A novel approach to synthesize derivatives involving alpha-nitro ketone intermediates, including compounds similar to 4-Chlorophenyl pyridin-3-yl ketone, has been developed, demonstrating the versatility of these compounds in synthesis (Zhang, Tomizawa, & Casida, 2004).

Molecular Structure Analysis

- Detailed investigations into the molecular structure of compounds related to 4-Chlorophenyl pyridin-3-yl ketone have been conducted. These studies include vibrational studies, quantum chemical analysis, and topological evaluations (Sivakumar et al., 2021).

Chemical Reactions and Properties

- The compound's ability to undergo various chemical reactions, such as with alpha-nitro ketones, showcases its chemical versatility and the potential for creating a range of derivatives with diverse properties (Zhang et al., 2004).

Physical Properties Analysis

- The physical properties of related compounds, including their vibrational modes and geometrical parameters, have been extensively studied, providing insights into the physical characteristics of 4-Chlorophenyl pyridin-3-yl ketone (Sivakumar et al., 2021).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, are evident in the compound's interaction with various chemicals and its behavior in different chemical reactions. The versatility in forming derivatives indicates a range of chemical properties (Zhang et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A base-catalyzed intramolecular cyclization process led to the synthesis of a compound involving 4-Chlorophenyl pyridin-3-yl ketone. This process demonstrated a yield of 75%, highlighting its efficiency in synthesizing complex organic compounds (Volkov et al., 2022).

- Another study explored the molecular structure, spectroscopic, and quantum chemical aspects of a molecule containing a 4-Chlorophenyl group. This research provides insight into the structural and electronic properties of such molecules, which can be crucial for various applications (Sivakumar et al., 2021).

Biocatalysis and Green Chemistry

- Research on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol showcased an innovative, green, and economic method. This study highlights the potential of using biocatalysts for synthesizing complex organic molecules in a sustainable manner (Chen et al., 2021).

Molecular Mechanics and Stereochemistry

- A study on alcohol dehydrogenase demonstrated the molecular switch manipulating the stereoselectivity of the enzyme towards ketones with bulky substituents, including 4-Chlorophenyl pyridin-3-yl ketone. This research contributes to understanding the enantioselective recognition of prochiral ketones by enzymes (Xu et al., 2020).

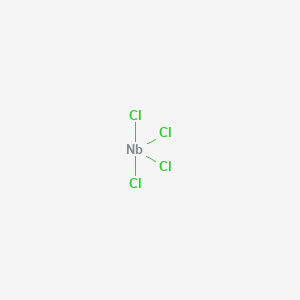

Organometallic Chemistry and Coordination Behavior

- A study involving the synthesis of rhenium(I) complexes used derivatives of 4-Chlorophenyl pyridin-3-yl ketone. This research provides valuable insights into the coordination behavior of such compounds in organometallic chemistry, potentially leading to new catalysts or materials (Habarurema et al., 2020).

Anticancer and Antimicrobial Research

- Compounds containing the 4-Chlorophenyl group were explored for their anticancer and antimicrobial activities. This indicates the potential use of such compounds in pharmaceutical applications, particularly in developing new drugs or treatments (Katariya et al., 2021).

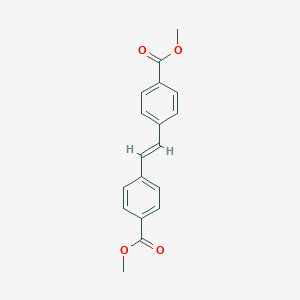

Polymer Science

- Research on aromatic poly(ether ketone)s containing 2,6-diphenylpyridyl units and pendant groups utilized 4-Chlorophenyl pyridin-3-yl ketone derivatives. These studies contribute to the development of new polymers with potentially unique properties (Zhang et al., 2020).

Electrochemistry

- An electrochemical study focused on the hydrogenation of carbonyl functional groups, including those in 4-Chlorophenyl pyridin-3-yl ketone, revealed insights into the interactions between molecular structures and electrode surfaces (Bondue & Koper, 2019).

Synthesis of Pyridines

- Research on the synthesis of pyridines using 1,2,3-triazines and ketones provided methods for constructing highly substituted pyridines, an important class of compounds in medicinal chemistry (Zhang et al., 2020).

Direcciones Futuras

The potential applications of 4-Chlorophenyl pyridin-3-yl ketone in nonlinear optics have been confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound was found to be many-fold higher than that of urea . These studies suggest that this material possesses superior properties and could be applied in optoelectronic device fabrications .

Mecanismo De Acción

Target of Action

The primary targets of (4-Chlorophenyl)(Pyridin-3-Yl)Methanone are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, it is possible that (4-Chlorophenyl)(Pyridin-3-Yl)Methanone may also interact with multiple targets.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological activities .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly (4-Chlorophenyl)(Pyridin-3-Yl)Methanone, may affect a wide range of biochemical pathways.

Result of Action

Given its structural similarity to indole derivatives, it may have a broad spectrum of biological activities .

Propiedades

IUPAC Name |

(4-chlorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGUDFNQIAHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163054 | |

| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl pyridin-3-yl ketone | |

CAS RN |

14548-44-8 | |

| Record name | (4-Chlorophenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl pyridin-3-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.